molecular formula C17H20Cl2N4O B14199790 3,6-Dichloro-4-{4-[2-(2-methylphenoxy)ethyl]piperazin-1-yl}pyridazine CAS No. 921769-45-1

3,6-Dichloro-4-{4-[2-(2-methylphenoxy)ethyl]piperazin-1-yl}pyridazine

Cat. No.: B14199790
CAS No.: 921769-45-1
M. Wt: 367.3 g/mol
InChI Key: MIXUCWSZRQVUHT-UHFFFAOYSA-N
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Description

3,6-Dichloro-4-{4-[2-(2-methylphenoxy)ethyl]piperazin-1-yl}pyridazine is a chemical compound that belongs to the pyridazine family Pyridazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dichloro-4-{4-[2-(2-methylphenoxy)ethyl]piperazin-1-yl}pyridazine typically involves multiple steps. One common method starts with the preparation of 3,6-dichloropyridazine, which is then reacted with 1-(2-(2-methylphenoxy)ethyl)piperazine under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,6-Dichloro-4-{4-[2-(2-methylphenoxy)ethyl]piperazin-1-yl}pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atoms in the pyridazine ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products Formed

    Oxidation: Formation of corresponding pyridazine N-oxides.

    Reduction: Formation of reduced pyridazine derivatives.

    Substitution: Formation of substituted pyridazine derivatives with various functional groups.

Scientific Research Applications

3,6-Dichloro-4-{4-[2-(2-methylphenoxy)ethyl]piperazin-1-yl}pyridazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,6-Dichloro-4-{4-[2-(2-methylphenoxy)ethyl]piperazin-1-yl}pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3,6-Dichloropyridazine: A simpler analog with similar chemical properties.

    4-{4-[2-(2-methylphenoxy)ethyl]piperazin-1-yl}pyridazine: Lacks the chlorine substituents on the pyridazine ring.

    2,4-Dichloro-6-methylphenoxyethylpiperazine: Contains a different heterocyclic core.

Uniqueness

3,6-Dichloro-4-{4-[2-(2-methylphenoxy)ethyl]piperazin-1-yl}pyridazine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

921769-45-1

Molecular Formula

C17H20Cl2N4O

Molecular Weight

367.3 g/mol

IUPAC Name

3,6-dichloro-4-[4-[2-(2-methylphenoxy)ethyl]piperazin-1-yl]pyridazine

InChI

InChI=1S/C17H20Cl2N4O/c1-13-4-2-3-5-15(13)24-11-10-22-6-8-23(9-7-22)14-12-16(18)20-21-17(14)19/h2-5,12H,6-11H2,1H3

InChI Key

MIXUCWSZRQVUHT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCCN2CCN(CC2)C3=CC(=NN=C3Cl)Cl

Origin of Product

United States

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